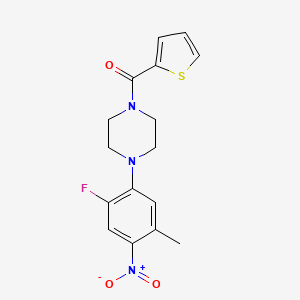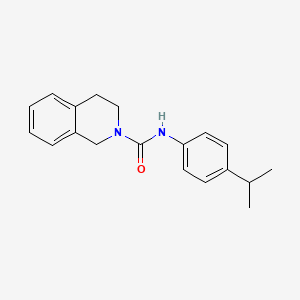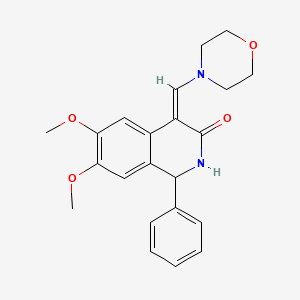![molecular formula C18H25NO2 B5344867 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that belongs to the spirocyclic class of compounds. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 6]undecan-9-one.
Mécanisme D'action
The mechanism of action of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been suggested that the compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. Additionally, it has been suggested that the compound may modulate the activity of other neurotransmitter systems, such as the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of neurodegenerative diseases. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases and their underlying mechanisms. Additionally, its potential use as a tool in neuroscience research makes it a valuable compound for investigating neurotransmitter systems and receptor function. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in some lab settings.
Orientations Futures
There are several future directions for research on 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and plasticity.
Méthodes De Synthèse
The synthesis of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 3-phenylpropyl chloride, followed by the addition of 1,2-epoxyoctane. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. The yield of the synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential applications in scientific research. It has been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function.
Propriétés
IUPAC Name |
9-(3-phenylpropyl)-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-17-9-11-18(10-5-15-21-18)12-14-19(17)13-4-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLNHNYZNLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CCCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)